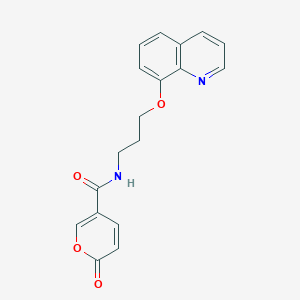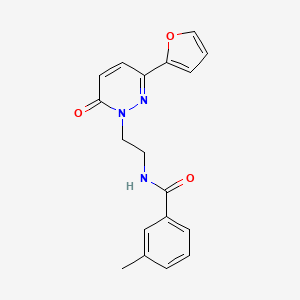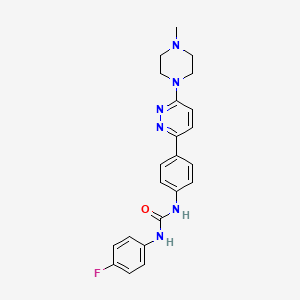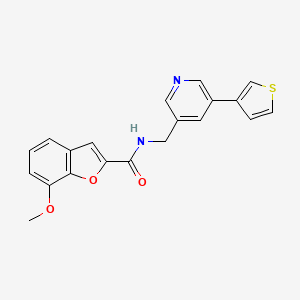![molecular formula C20H18N4O2S B2915691 3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide CAS No. 671199-29-4](/img/structure/B2915691.png)
3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives have been studied for their DNA intercalation activities as anticancer agents . They have been designed, synthesized and evaluated against HepG2, HCT-116 and MCF-7 cells .
Synthesis Analysis
The synthesis of these derivatives involves the design and creation of a set of compounds, followed by evaluation against various cancer cell lines . The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .Molecular Structure Analysis
The molecular structure of these derivatives is designed to effectively bind with the DNA active site . This is achieved through the bioisosteric modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline .Scientific Research Applications
Antioxidant and Anticancer Activity
A study explored novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide for their antioxidant and anticancer activities. These compounds, including variants like 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide, showed significant antioxidant activity, surpassing that of ascorbic acid. Their anticancer activity was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with some compounds exhibiting more cytotoxicity against U-87 than MDA-MB-231. This suggests the potential of these derivatives in developing treatments for specific cancer types (Tumosienė et al., 2020).
Adenosine Receptor Antagonism
Another research focus is on the role of 1,2,4-triazolo[4,3-a]quinoline derivatives as adenosine receptor antagonists. These compounds have been studied for their ability to selectively target human A3 adenosine receptors, with findings indicating significant potency and selectivity. This highlights the potential therapeutic applications of these derivatives in conditions mediated by adenosine receptors, such as neurological disorders (Catarzi et al., 2005).
Antimicrobial Activity
Quinoline derivatives containing an azole nucleus have been synthesized and evaluated for their antimicrobial activity. These studies reveal that some newly synthesized compounds exhibit good to moderate activity against a variety of microorganisms, suggesting their potential as antimicrobial agents (Özyanik et al., 2012).
Anticonvulsant Evaluation
The synthesis and biological evaluation of quinoxaline derivatives, including those related to 3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide, have also been explored for their anticonvulsant properties. Some of these compounds showed promising anticonvulsant activities, indicating their potential use in treating seizure disorders (Alswah et al., 2013).
Antihistaminic Agents
Research on 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has shown significant in vivo H1-antihistaminic activity, suggesting these compounds could be developed into new classes of H1-antihistaminic agents. This opens up potential applications in treating allergic reactions with compounds related to 3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide (Alagarsamy et al., 2009).
Future Directions
The future directions for research into these derivatives could involve further design, optimization, and investigation to produce more potent anticancer analogs . This could involve testing against a wider range of cancer cell lines, or modifications to the molecular structure to improve efficacy or reduce potential side effects.
properties
IUPAC Name |
N-(3-methoxyphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-26-16-7-4-6-15(13-16)21-19(25)11-12-27-20-23-22-18-10-9-14-5-2-3-8-17(14)24(18)20/h2-10,13H,11-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNCANHIGAHWSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCSC2=NN=C3N2C4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-4-chlorobenzamide](/img/structure/B2915615.png)

![(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2915619.png)
![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2915620.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2915621.png)
![(Z)-(8-Oxo-1,4-dioxaspiro[4.5]dec-7-ylidene)methanolate (Na+)](/img/structure/B2915622.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2915623.png)


![3-(1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2915628.png)
